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These application notes provide an overview and detailed protocols for conducting cell-based
assays to evaluate the efficacy of TPX-0131, a potent, CNS-penetrant, next-generation
anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131 has demonstrated significant activity
against wild-type (WT) ALK and a wide spectrum of acquired resistance mutations that are
refractory to previous generations of ALK inhibitors.

Introduction

TPX-0131 is a compact macrocyclic inhibitor designed to fit entirely within the ATP-binding
pocket of the ALK protein.[1][2] This structural feature allows it to potently inhibit wild-type ALK
and circumvent common resistance mechanisms, including the G1202R solvent front mutation,
the L1196M gatekeeper mutation, and various compound mutations that arise during treatment
with other ALK inhibitors.[1][2][3] Preclinical studies have shown that TPX-0131 is more potent
than all five previously approved ALK inhibitors against WT ALK and numerous resistance
mutations.[1][2] This document outlines the necessary protocols to assess the cellular activity
of TPX-0131.

Mechanism of Action

TPX-0131 is an ATP-competitive inhibitor of ALK. By binding to the ATP-binding site of the ALK
kinase domain, it blocks the autophosphorylation of ALK and the subsequent activation of
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downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven
cancers. The compact structure of TPX-0131 allows it to avoid clashes with mutated residues
in the solvent front and gatekeeper regions of the ALK kinase domain, thereby retaining its
inhibitory activity against mutations that confer resistance to other ALK inhibitors.[1][2]
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Seed Ba/F3 cells in 96-well plate

Incubate 24h

Prepare serial dilutions of TPX- 0131

:

Add drug to cells

Incubate 72h

Add CellTiter-Glo® Reagent
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Shake for 2 min to lyse cells

Incubate 10 min at RT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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